フィンゴリモッド塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl Fingolimod Hydrochloride is a derivative of Fingolimod, a well-known immunomodulating drug primarily used in the treatment of multiple sclerosis. Fingolimod itself is a structural analogue of sphingosine, a naturally occurring lipid. Ethyl Fingolimod Hydrochloride retains the core structure of Fingolimod but includes an ethyl group, which may alter its pharmacokinetic and pharmacodynamic properties.

科学的研究の応用

Ethyl Fingolimod Hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a model compound to study sphingosine analogues and their chemical properties.

Biology: Investigated for its effects on cellular signaling pathways, particularly those involving sphingosine-1-phosphate receptors.

Medicine: Explored for potential therapeutic applications in autoimmune diseases, similar to Fingolimod.

Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

作用機序

Target of Action

Ethyl Fingolimod Hydrochloride primarily targets the sphingosine 1-phosphate receptors (S1PRs) . These receptors play a crucial role in the immune response, particularly in the circulation of lymphocytes .

Mode of Action

The compound interacts with its targets by acting as a modulator of S1PRs . It is metabolized to the active metabolite, fingolimod-phosphate, which binds to S1PRs . This binding reduces the circulation of lymphocytes into the central nervous system, potentially reducing the trafficking of pathogenic cells .

Biochemical Pathways

Fingolimod affects several biochemical pathways. It exerts inhibitory effects on sphingolipid pathway enzymes and activates protein phosphatase 2A (PP2A) . It also reduces lysophosphatidic acid (LPA) plasma levels and inhibits histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), and cytosolic phospholipase A2α (cPLA2α) .

Pharmacokinetics

It is known that fingolimod is orally administered , suggesting that it is absorbed in the digestive tract. It is metabolized to its active form, fingolimod-phosphate .

Result of Action

Fingolimod has several molecular and cellular effects. It induces apoptosis, autophagy, and cell cycle arrest . It also enhances BDNF expression and causes a shift in macrophages from M1 to M2 . Furthermore, it has been associated with reduced demyelination and axon loss in the optic nerve, as well as reduced cellular infiltration .

Action Environment

The action of Ethyl Fingolimod Hydrochloride can be influenced by various environmental factors. It is known that Fingolimod must be dispensed with a medication guide that contains important information about its uses and risks , suggesting that patient education and adherence to guidelines are crucial for its effective use.

生化学分析

Biochemical Properties

Ethyl Fingolimod Hydrochloride interacts with sphingosine 1-phosphate receptors . Its active form, fingolimod-phosphate, inhibits the egress of lymphocytes from lymph nodes, potentially reducing the trafficking of pathogenic cells into the central nervous system (CNS) . This interaction with sphingosine 1-phosphate receptors is a key aspect of its biochemical role.

Cellular Effects

Ethyl Fingolimod Hydrochloride has a significant impact on various types of cells and cellular processes. It influences cell function by modulating the activity of sphingosine 1-phosphate receptors . This modulation can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Ethyl Fingolimod Hydrochloride involves its active form, fingolimod-phosphate, binding to sphingosine 1-phosphate receptors . This binding leads to the internalization of these receptors, which inhibits the egress of lymphocytes from lymph nodes . This mechanism reduces the trafficking of potentially pathogenic cells into the CNS .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl Fingolimod Hydrochloride have been observed over time. For instance, a study showed that the beneficial effects of fingolimod on neurodegeneration were sustained over a 48-month period .

Dosage Effects in Animal Models

The effects of Ethyl Fingolimod Hydrochloride vary with different dosages in animal models. For example, in animal models of Alzheimer’s disease, fingolimod showed neuroprotective effects . These effects were dependent on the neuroinflammatory state at the start of the treatment .

Metabolic Pathways

Ethyl Fingolimod Hydrochloride is involved in several metabolic pathways. It is metabolized via three major pathways: phosphorylation to form the active metabolite fingolimod-phosphate, oxidation by cytochrome P450 4F2 (CYP4F2), and fatty acid-like metabolism to various inactive metabolites .

Transport and Distribution

Ethyl Fingolimod Hydrochloride is transported and distributed within cells and tissues. Its active form, fingolimod-phosphate, readily penetrates the CNS . This penetration allows it to have direct effects on neural cells .

Subcellular Localization

Given that it readily penetrates the CNS and has direct effects on neural cells , it is likely that it localizes to areas where it can interact with sphingosine 1-phosphate receptors.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl Fingolimod Hydrochloride typically involves several key steps:

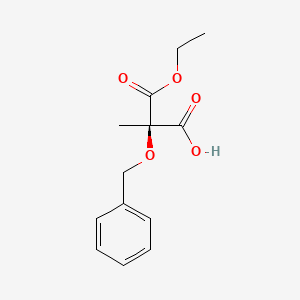

Starting Material: The synthesis begins with 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of Ethyl Fingolimod Hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes:

Batch Processing: Utilizing large reactors for the ethylation and hydrochloride formation steps.

Purification: Employing techniques such as crystallization and filtration to obtain high-purity Ethyl Fingolimod Hydrochloride.

化学反応の分析

Types of Reactions: Ethyl Fingolimod Hydrochloride undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it back to its free base form.

Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions often involve nucleophiles like sodium azide or thiols.

Major Products:

Oxidation Products: Ketones or aldehydes.

Reduction Products: Free base form of Ethyl Fingolimod.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

類似化合物との比較

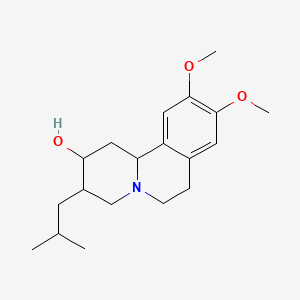

Fingolimod: The parent compound, widely used in multiple sclerosis treatment.

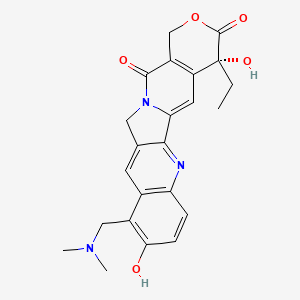

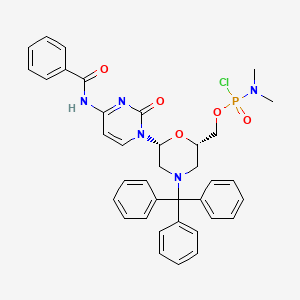

Siponimod: Another sphingosine-1-phosphate receptor modulator with a different side chain.

Ozanimod: A newer compound with similar immunomodulating properties.

Uniqueness: Ethyl Fingolimod Hydrochloride is unique due to the presence of the ethyl group, which may confer distinct pharmacokinetic properties and potentially different therapeutic effects compared to its analogues.

特性

CAS番号 |

162361-23-1 |

|---|---|

分子式 |

C₂₁H₃₈ClNO₂ |

分子量 |

371.98 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。